molecular formula C18H23N3O2 B2534661 4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide CAS No. 2097895-74-2

4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide

Cat. No. B2534661
CAS RN: 2097895-74-2
M. Wt: 313.401
InChI Key: BLUKXBPQYMLZEE-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a common motif in many natural products and drugs .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a pyrrolidine ring, and a tert-butyl group . These groups could potentially engage in various non-covalent interactions, affecting the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the indole and pyrrolidine rings could affect its solubility and reactivity .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated promising antiviral properties. For instance:

Anti-Inflammatory and Analgesic Activities

Certain indole derivatives exhibit anti-inflammatory and analgesic effects:

Anti-HIV Activity

Indole derivatives have been investigated for their anti-HIV potential:

Click Chemistry Ligand

BTTES (4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide) serves as a water-soluble ligand for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and suppresses cell cytotoxicity during click chemistry reactions .

Other Applications

While the above fields highlight specific activities, it’s worth noting that indole derivatives also play roles in various other areas, including drug discovery, plant hormones, and alkaloids . For example, lycogarubin C synthesis involves indole-based steps .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve modifying its structure to enhance its properties or activity .

properties

IUPAC Name

4-tert-butyl-N-(1H-indol-3-ylmethyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-18(2,3)13-10-21-17(23)15(13)16(22)20-9-11-8-19-14-7-5-4-6-12(11)14/h4-8,13,15,19H,9-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUKXBPQYMLZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-[(1H-indol-3-yl)methyl]-2-oxopyrrolidine-3-carboxamide

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